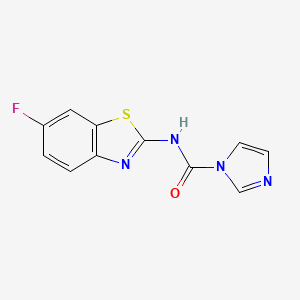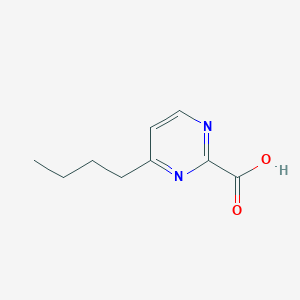
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 3-nitro-L-alanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine typically involves the protection of the amino group of 3-nitro-L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions are mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Deprotection: 3-nitro-L-alanine.
Reduction: 3-amino-L-alanine.
Substitution: Substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-3-nitro-L-alanine involves the interaction of its functional groups with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further biochemical or chemical reactions. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)-3-nitro-L-alanine can be compared with other Boc-protected amino acids:
N-(tert-Butoxycarbonyl)-L-alanine: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
N-(tert-Butoxycarbonyl)-L-arginine: Contains a guanidino group, making it more basic and suitable for different biochemical applications.
N-(tert-Butoxycarbonyl)-L-lysine: Contains an additional amino group, providing more sites for chemical modification.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the nitro group.
Eigenschaften
CAS-Nummer |
824956-49-2 |
|---|---|
Molekularformel |
C8H14N2O6 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitropropanoic acid |
InChI |
InChI=1S/C8H14N2O6/c1-8(2,3)16-7(13)9-5(6(11)12)4-10(14)15/h5H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
ZKTGXWRMHUXUJR-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


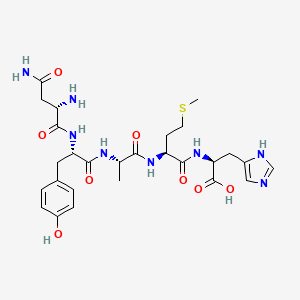
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
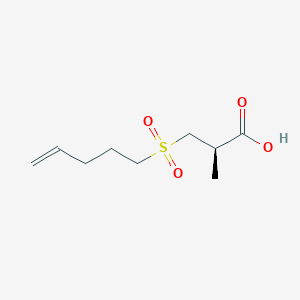

![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
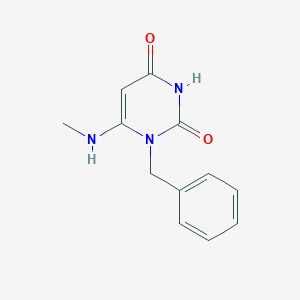
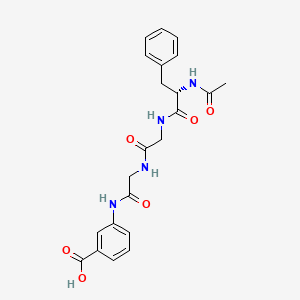
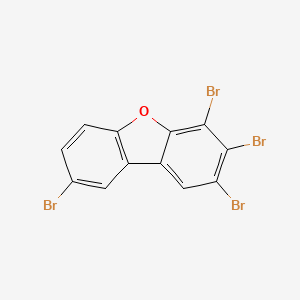
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione](/img/structure/B14213660.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)
